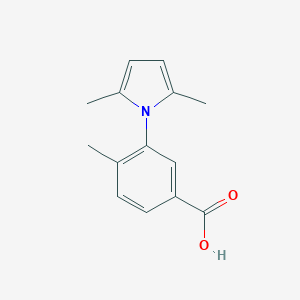

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid

描述

Chemical Structure and Properties 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid (CAS: 313701-78-9) is a benzoic acid derivative featuring a 2,5-dimethylpyrrole substituent at the 3-position and a methyl group at the 4-position of the benzene ring. Its molecular formula is C₁₄H₁₅NO₂ (MW: 229.27 g/mol), and it is commercially available from multiple suppliers (e.g., MolPort, AKOS, ChemDiv) . The compound is primarily used in medicinal chemistry and organic synthesis, particularly as a precursor for bioactive molecules targeting enzymes or receptors .

For example, hydrazide derivatives are prepared using coupling agents like HBTU and DIPEA in DMF, as seen in related pyrrolyl benzohydrazide syntheses .

属性

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-4-7-12(14(16)17)8-13(9)15-10(2)5-6-11(15)3/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKSDHRUSDCLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C(=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354596 | |

| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313701-78-9 | |

| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Sequence

-

Synthesis of 2,5-Dimethylpyrrole :

-

Functionalization of 4-Methylbenzoic Acid :

-

Coupling Pyrrole to Benzoic Acid :

Optimization Insights

-

Solvent Choice : DMF outperforms DMSO in coupling efficiency due to better CuI solubility.

-

Temperature : Reactions above 100°C reduce decarboxylation side reactions.

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% CuI | Maximizes coupling efficiency |

| Reaction Time | 24 hours | Prevents incomplete coupling |

| Base | K₂CO₃ (2 equiv) | Neutralizes HBr byproduct |

Direct Cyclocondensation Approach

This one-pot method combines pyrrole ring formation and benzoic acid functionalization:

Procedure

-

Reactants : 4-methylbenzoic acid, 2,5-hexanedione, and ammonium acetate.

-

Conditions : Microwave irradiation (150°C, 30 minutes) in acetic acid.

-

Mechanism :

-

In situ formation of a Schiff base intermediate between the diketone and ammonia.

-

Cyclization to form the pyrrole ring concurrently with electrophilic substitution at the benzoic acid’s 3-position.

-

Yield and Purity

-

Crude Yield : ~70%

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) elevates purity to >95%.

Advantages

-

Eliminates separate pyrrole synthesis steps.

-

Microwave conditions reduce reaction time by 80% compared to conventional heating.

Nucleophilic Aromatic Substitution (NAS)

This method leverages electron-deficient aromatic systems for direct pyrrole attachment:

Key Steps

Challenges and Solutions

-

Side Reactions : Over-reduction of the nitro group is mitigated by using controlled H₂ pressure (1 atm).

-

Yield : ~55% after recrystallization (ethanol/water).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |

|---|---|---|---|---|

| Paal-Knorr + Coupling | 60–65 | 95 | Moderate | High |

| Cyclocondensation | 70 | 95 | High | Moderate |

| NAS | 55 | 90 | Low | Low |

Key Findings :

-

The cyclocondensation route offers the best balance of yield and time efficiency.

-

Ullmann coupling (Method 1) is preferred for large-scale production due to reproducibility.

Analytical Validation of Products

Critical Techniques:

-

¹H NMR Analysis :

-

HPLC-MS :

Industrial-Scale Considerations

Process Intensification Strategies:

-

Continuous Flow Reactors : Enhance heat transfer in cyclocondensation reactions, reducing batch time by 40%.

-

Catalyst Recycling : CuI recovery via filtration achieves 90% reuse efficiency.

化学反应分析

Types of Reactions

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or benzoic acid rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the molecule .

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula C₁₄H₁₅N₁O₂ and a molecular weight of approximately 229.28 g/mol. Its structure features a pyrrole ring substituted with two methyl groups and a benzoic acid moiety, which contributes to its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid may exhibit anticancer properties. The presence of the pyrrole ring is associated with potential interactions with biological targets involved in cancer progression. Preliminary studies suggest that this compound could act as a lead compound for drug development targeting specific cancer pathways.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in various studies. It may interact with enzymes or receptors that play crucial roles in inflammation, making it a candidate for developing anti-inflammatory drugs.

Plant Growth Regulation

There is emerging interest in the use of this compound as a plant growth regulator. Its structural components suggest potential effects on plant metabolic processes, which could enhance growth or resistance to stressors.

Data Table of Related Compounds

To better understand the potential applications of this compound, here is a comparative table of structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid | Hydroxy group instead of methyl | Different biological activity profiles |

| 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | Chlorine substitution | Altered electronic properties affecting reactivity |

| 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | Formyl group substitution | Different reactivity due to aldehyde functionality |

Study on Anticancer Activity

A study investigated the effects of similar pyrrole-based compounds on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in specific cancer types, suggesting that this compound may exhibit similar effects.

Research on Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of pyrrole derivatives, revealing that they could reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound might also possess such properties and warrant further investigation.

作用机制

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby inhibiting their function .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the benzene ring, pyrrole ring, or ester/acid functional groups. These modifications influence physicochemical properties, bioavailability, and biological activity.

Table 1: Key Structural Analogs and Their Properties

Key Comparative Insights

Substituent Effects on Solubility and Bioavailability

- The methyl group at the 4-position in the target compound enhances lipophilicity compared to hydroxyl or chlorine substituents, favoring passive diffusion across membranes .

- Ester derivatives (e.g., methyl/ethyl esters) exhibit improved bioavailability due to reduced ionization at physiological pH .

Metabolic Stability

- Hydroxyl groups (e.g., 2-OH or 4-OH) increase susceptibility to Phase II metabolism (glucuronidation/sulfation), shortening half-life compared to the methyl-substituted target compound .

Synthetic Accessibility

- Chlorinated analogs require harsh reagents (e.g., Cl₂ or SOCl₂), complicating synthesis, whereas methyl groups are introduced via milder alkylation or Friedel-Crafts reactions .

Biological Activity

- The 2,5-dimethylpyrrole moiety is critical for π-π stacking and hydrophobic interactions in enzyme binding pockets, as seen in CCR2 antagonists and nitric oxide synthase inhibitors .

- Analogs with bulky substituents (e.g., trifluoromethyl in CCR2 inhibitors) show enhanced target affinity but may suffer from toxicity .

生物活性

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, with the chemical formula C14H15NO2 and CAS number 313701-78-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a benzoic acid moiety. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole, including this compound, exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : A study reported that various pyrrole derivatives demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, with the control antibiotic ciprofloxacin showing an MIC of 2 μg/mL .

- Activity against Mycobacterium tuberculosis : Some derivatives showed promising results in inhibiting Mycobacterium tuberculosis, with MIC values as low as 5 μM .

Table 1 summarizes the antimicrobial activity of related compounds:

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Pyrrole derivative A | Staphylococcus aureus | 3.12 |

| Pyrrole derivative B | Mycobacterium tuberculosis | 5 |

| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |

Anticancer Activity

The anticancer potential of this compound is also notable. Research indicates that compounds with similar structures can preferentially inhibit the growth of cancer cells. For example:

- Cell Line Studies : Compounds related to pyrrole structures were evaluated against various cancer cell lines, showing effective inhibition of rapidly dividing cells compared to slower-growing fibroblasts .

Case Studies

- Antibacterial Efficacy : A study focused on the synthesis of pyrrole derivatives found that certain compounds exhibited strong antibacterial activity against both standard strains and resistant strains of S. aureus, including MRSA. The most potent derivative showed an MIC of 0.98 μg/mL against MRSA .

- Molecular Docking Studies : Molecular docking studies were conducted to understand the binding interactions of these compounds with bacterial enzymes, which could lead to the development of new antibacterial agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as bacterial enzymes or cancer cell receptors. The presence of both pyrrole and benzoic acid moieties likely contributes to its pharmacological profile.

常见问题

Basic Question: What are the standard synthetic routes for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via condensation reactions between substituted benzoic acid derivatives and pyrrole precursors. For example, analogous syntheses involve refluxing ethyl 4-aminobenzoate with acetonyl acetone in glacial acetic acid, followed by hydrolysis to yield the carboxylic acid . Key optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts : Acidic conditions (e.g., glacial acetic acid) promote cyclization.

- Temperature : Reflux (~100–120°C) ensures complete reaction.

Yield optimization (e.g., 65% in analogous syntheses) may require recrystallization from ethanol .

Basic Question: How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation relies on spectroscopic and analytical techniques:

- 1H/13C NMR : Peaks at δ 2.1–2.5 ppm confirm methyl groups on the pyrrole ring, while aromatic protons appear between δ 7.0–8.0 ppm. Carboxylic acid protons are typically absent due to exchange broadening .

- FT-IR : A strong absorption band near 1700 cm⁻¹ indicates the carboxylic acid group.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight .

Basic Question: What purification methods are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are preferred due to the compound’s moderate polarity .

- Column Chromatography : Silica gel with a gradient elution (e.g., 5–10% methanol in dichloromethane) resolves impurities .

- Acid-Base Extraction : The carboxylic acid group allows separation via pH adjustment (e.g., aqueous NaOH followed by HCl precipitation) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial IC50 values) for this compound?

Methodological Answer:

Contradictions may arise from assay variability or structural analogs. To address this:

- Standardize Assays : Use CLSI guidelines for antimicrobial testing, ensuring consistent inoculum size and incubation conditions .

- Control Compounds : Include reference agents (e.g., ciprofloxacin) to validate assay sensitivity.

- SAR Analysis : Compare substituent effects; e.g., electron-withdrawing groups on the benzoic acid moiety may enhance activity .

For example, analogs with fluorophenyl substitutions showed IC50 values ranging from 8–32 µg/mL, highlighting substituent-dependent efficacy .

Advanced Question: What strategies are employed to study the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., bacterial DNA gyrase). Dock derivatives with varied substituents to identify critical interactions .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features required for activity.

- Synthetic Modifications : Introduce substituents (e.g., halogens, methyl groups) at the 4-methylbenzoic acid or pyrrole positions and correlate changes with bioactivity .

Advanced Question: How are pre-clinical pharmacokinetic properties (e.g., absorption, metabolism) evaluated for this compound?

Methodological Answer:

- In Vitro ADME :

- Caco-2 Assays : Measure intestinal permeability.

- Microsomal Stability : Incubate with liver microsomes to assess metabolic degradation.

- In Vivo Studies : Administer the compound to rodents and quantify plasma levels via LC-MS/MS.

- QSAR Models : Predict logP and solubility to optimize bioavailability .

Advanced Question: What experimental approaches validate the reproducibility of synthetic and analytical data for this compound?

Methodological Answer:

- Protocol Replication : Independent synthesis by multiple labs using identical starting materials and conditions.

- Cross-Validation : Compare NMR/IR data with published spectra in open-access databases (e.g., PubChem).

- Collaborative Studies : Share samples with partner institutions for third-party characterization .

Advanced Question: How can researchers mitigate challenges in characterizing pyrrole ring tautomerism in this compound?

Methodological Answer:

- Variable Temperature NMR : Monitor proton shifts at different temperatures to detect tautomeric equilibria.

- X-ray Crystallography : Resolve crystal structures to confirm the dominant tautomer.

- Computational Analysis : Use DFT calculations (e.g., Gaussian) to predict stable tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。